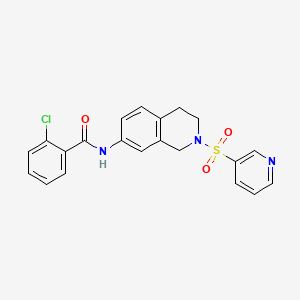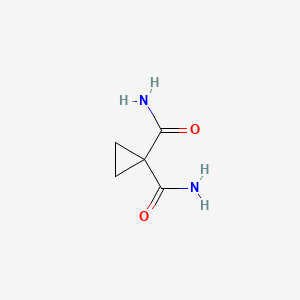![molecular formula C13H14N2O3 B3819345 1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B3819345.png)
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
Overview
Description
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of a nitrophenyl group and a bicyclic framework makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene typically involves multi-step organic reactions. One common method includes the reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 4-acetamidobenzaldehyde and ammonium acetate . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of 1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene involves its interaction with molecular targets through its nitrophenyl group. This group can undergo various chemical transformations, influencing the compound’s biological activity. The bicyclic structure also plays a role in stabilizing the compound and facilitating its interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Uniqueness
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is unique due to its specific substitution pattern and the presence of an oxa-azabicyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-12(2)11-10(14-18-13(11,12)3)8-4-6-9(7-5-8)15(16)17/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIPATPNBOQDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1(ON=C2C3=CC=C(C=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-methyl-1-[2-(6-methyl-3-pyridinyl)ethyl]-1H-indol-3-yl}acetonitrile](/img/structure/B3819266.png)
![N,N-diethyl-2,3-dimethyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraene-9-sulfonamide](/img/structure/B3819268.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide](/img/structure/B3819289.png)




![1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B3819337.png)

![[(Z)-1-(4-methylphenyl)prop-1-enyl] acetate](/img/structure/B3819367.png)

![5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B3819377.png)
